Benzindanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12O |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol |
InChI |
InChI=1S/C13H12O/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)12/h1-6,12,14H,7-8H2 |
InChI Key |
HMDUFJHTFREFSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Strategies and Derivatization Methodologies for Benzindanol and Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of imaginary bond disconnections. deanfrancispress.comegrassbcollege.ac.innumberanalytics.com This process, pioneered by E.J. Corey, allows chemists to devise logical and efficient synthetic pathways. slideshare.net For the benzindanol scaffold, specifically benz[f]indan-1-ol (B37803), several retrosynthetic disconnections can be proposed to guide its synthesis.
A primary strategy involves disconnecting the five-membered ring from the naphthalene (B1677914) core. Key disconnections include:
C-C Bond Disconnection: A logical disconnection can be made at the C-C bond alpha to the aromatic ring. This approach suggests a precursor that could be cyclized via an intramolecular Friedel-Crafts type reaction. The target molecule could be simplified to a naphthalene derivative with a suitable side chain, which can then be transformed into the indanol ring system.
Functional Group Interconversion (FGI): The hydroxyl group in this compound can be retrosynthetically converted to a ketone (a benzindanone). This opens up pathways involving the reduction of the ketone as a final step, allowing for potential stereochemical control. youtube.com The benzindanone itself can be disconnected via an intramolecular Friedel-Crafts acylation of a naphthalenepropanoic acid derivative.
Cycloaddition/Cyclization Strategies: An alternative approach considers the formation of the entire fused ring system in a single strategic step. The Bergman cyclization represents such a strategy, where a suitably designed enediyne precursor undergoes cycloaromatization to form the bicyclic aromatic core and the fused ring simultaneously. researchgate.net This disconnection leads back to a 4,5-benzocyclonona-2,6-diynol. researchgate.net
These varied disconnection strategies provide multiple avenues for the synthesis of the this compound core, ranging from classical multi-step sequences to more convergent and novel cyclization reactions.
Classical Synthetic Routes to the this compound Core
While highly novel methods exist, classical approaches to constructing fused ring systems often rely on established, sequential reactions. A plausible classical synthesis of the this compound core, guided by retrosynthetic analysis, would involve the construction of the indanone ring onto a pre-existing naphthalene system.
A representative classical route could be:
Friedel-Crafts Acylation: Starting with naphthalene, acylation with succinic anhydride (B1165640) under Friedel-Crafts conditions would yield 4-(1-naphthyl)-4-oxobutanoic acid.
Reduction: The keto group can be reduced to a methylene (B1212753) group using a method like the Clemmensen or Wolff-Kishner reduction, affording 4-(1-naphthyl)butanoic acid.
Intramolecular Acylation: Activation of the carboxylic acid (e.g., to its acyl chloride) followed by an intramolecular Friedel-Crafts acylation would close the five-membered ring, yielding a benz[f]inden-1-one (benzindanone).
Final Reduction: The final step would be the reduction of the ketone to the secondary alcohol, this compound, using a reducing agent such as sodium borohydride.
A more direct and documented synthesis that can be considered a modern classic is the Bergman cyclization pathway. In this route, a 4,5-benzocyclonona-2,6-diynol acts as the key precursor. researchgate.net This enediyne undergoes a cycloaromatization reaction to form a 1,4-didehydronaphthalene diradical, which then abstracts hydrogen atoms from the solvent to yield the final benz[f]indan-1-ol product. researchgate.net This method provides direct access to the this compound structure from a custom-synthesized enediyne precursor. researchgate.net
Novel Methodologies for Efficient this compound Synthesis
Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and sustainable reactions. nih.gov This includes the use of organocatalysis, transition-metal catalysis, and the application of green chemistry principles.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the need for metal-based catalysts. frontiersin.orgunl.pt While specific organocatalytic syntheses of this compound are not widely documented, the principles can be applied to achieve asymmetric synthesis of substituted this compound analogues.
For instance, if a chiral this compound is desired, the reduction of a precursor benzindanone could be achieved using an asymmetric transfer hydrogenation catalyzed by a chiral organocatalyst. Furthermore, organocatalysts could be employed in the construction of precursors. Chiral Brønsted bases or acids could potentially promote enantioselective cyclization reactions to form chiral indane systems, a strategy that could be adapted to the this compound scaffold. mdpi.com The development of organocatalytic multi-component reactions also offers a pathway to complex heterocyclic structures, which could potentially be applied to quinazolinones and other related fused systems. frontiersin.org
Transition metals are powerful catalysts for a wide range of organic reactions, enabling the formation of C-C and C-heteroatom bonds under mild conditions. frontiersin.orgbeilstein-journals.org Their application has streamlined the synthesis of many complex molecules. frontiersin.org
In the context of this compound synthesis, transition metals can be crucial.
Cross-Coupling Reactions: The synthesis of the enediyne precursor for the Bergman cyclization can utilize transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to connect the acetylenic fragments. researchgate.net
Cyclization Catalysis: The Bergman cyclization itself can be triggered not only by heat or light but also by organometallic catalysts. researchgate.net
C-H Activation: Modern transition-metal catalysis often focuses on C-H activation, which allows for the functionalization of simple arenes without pre-functionalization. beilstein-journals.org A future synthetic route to this compound could involve a palladium-catalyzed intramolecular C-H activation/alkylation sequence on a naphthalene derivative to form the five-membered ring.
The versatility of transition metals, with their ability to be fine-tuned through ligand modification, offers significant potential for developing highly efficient and selective syntheses of the this compound core. researchgate.netlibretexts.org
Table 1: Potential Transition Metal-Catalyzed Reactions in this compound Synthesis
| Reaction Type | Catalyst Example | Application in this compound Synthesis | Potential Advantage |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Synthesis of enediyne precursors. | Efficient C(sp²)-C(sp) bond formation. |
| Intramolecular Heck Reaction | Pd(OAc)₂ | Cyclization to form the indene (B144670) ring system. | High functional group tolerance. |
| [2+2+2] Cycloaddition | CpRu(cod)Cl | Construction of the naphthalene core from alkynes. mdpi.com | Rapid assembly of the aromatic system. mdpi.com |
| C-H Activation/Annulation | [RhCpCl₂]₂ | Direct formation of the indane ring on a naphthalene core. | High atom economy, avoids pre-functionalization. |
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgasdlib.org Key principles include maximizing atom economy, using catalytic reagents, employing safer solvents, and designing for energy efficiency. acs.orgmygreenlab.org
Applying these principles to this compound synthesis could involve:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Cyclization and cycloaddition reactions, like the Bergman cyclization, often have higher atom economy than linear, multi-step syntheses that generate stoichiometric byproducts.
Catalysis: Using catalytic amounts of transition metals or organocatalysts is superior to using stoichiometric reagents, as it minimizes waste. mygreenlab.org
Safer Solvents: The photolysis step in one of the documented syntheses uses 2-propanol. researchgate.net Research into replacing traditional organic solvents with greener alternatives like water or supercritical CO₂ could significantly reduce the environmental impact of the synthesis. nih.gov
Energy Efficiency: Photochemical or catalyzed reactions that can be run at ambient temperature are preferable to high-temperature thermal reactions to reduce energy consumption. The photolysis to generate the enediyne precursor is an example of using light energy to drive a reaction efficiently. researchgate.net
By consciously applying these principles, future syntheses of this compound can be made more sustainable and environmentally benign.
Regioselective and Stereoselective Functionalization of this compound Scaffolds
Once the this compound core is synthesized, subsequent functionalization is often necessary to produce analogues with specific properties. This requires reactions that can selectively modify one part of the molecule without affecting others (regioselectivity) and that can control the 3D arrangement of atoms (stereoselectivity). youtube.com
Regioselectivity: The this compound scaffold has two main regions for functionalization: the aromatic naphthalene rings and the aliphatic five-membered ring.
Aromatic Substitution: Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation) on the naphthalene system would likely be directed by the existing fused ring. The electronic properties of the system would govern the position of new substituents. Late-stage functionalization strategies using directed C-H activation could provide more precise control over the position of new functional groups. rsc.org
Aliphatic Functionalization: The aliphatic ring can be functionalized at the carbon bearing the hydroxyl group or at the adjacent methylene positions. Oxidation of the alcohol to a ketone provides a handle for further reactions.
Stereoselectivity: The hydroxyl group at position 1 of the benz[f]indan-1-ol creates a stereocenter.
An enantioselective synthesis would aim to produce only one of the two enantiomers. This can be achieved by using a chiral catalyst during the synthesis, for example, in the asymmetric reduction of a precursor ketone.
If a racemic mixture of this compound is produced, derivatization with a chiral auxiliary followed by separation of the resulting diastereomers is a classical method for obtaining the pure enantiomers.
Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, could also be employed in the synthesis of complex, multi-substituted this compound analogues. youtube.comrsc.org
Recent advances in synthetic methodology provide powerful tools for the selective construction of functionalized indene scaffolds, which could be applied to the this compound system to introduce a variety of functional groups with high stereochemical control. nih.gov
Combinatorial Synthesis and Library Generation of this compound Derivatives
The generation of molecular libraries through combinatorial synthesis has become a cornerstone in modern drug discovery and materials science, enabling the rapid assembly of a multitude of structurally related compounds for high-throughput screening. While specific literature on the large-scale combinatorial synthesis of this compound libraries is not extensively detailed, established principles of solid-phase and solution-phase synthesis, particularly those applied to phenolic compounds and polycyclic scaffolds, provide a robust framework for the strategic design and generation of diverse this compound derivative libraries.
The core strategy for building a this compound library typically involves a multi-step process that begins with the immobilization of a core this compound scaffold onto a solid support, followed by systematic chemical modifications. This approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing of the resin-bound product. d-nb.info
A plausible solid-phase synthesis approach would commence with the attachment of a suitable this compound precursor to a polymeric resin. The phenolic hydroxyl group of the this compound core is an ideal handle for this immobilization. The choice of linker is critical and must be stable to the subsequent reaction conditions while allowing for clean cleavage of the final products from the solid support. d-nb.info Studies on the solid-phase synthesis of other phenolic molecules, such as estradiol (B170435) derivatives, have explored various linkers, including the Merrifield, Wang, and photolabile o-nitrobenzyl ether linkers. nih.govacs.org The o-nitrobenzyl ether linker, for instance, permits the release of the final phenolic compounds under mild, neutral conditions using photolysis, which is advantageous for sensitive molecular structures. nih.govacs.org
Once the this compound scaffold is anchored, diversification can be achieved by introducing a variety of building blocks at different reactive sites on the core structure. Key points for diversification on the this compound skeleton would include the aliphatic hydroxyl group and various positions on the aromatic rings, which could be pre-functionalized with reactive groups.
For instance, a library could be generated from a this compound scaffold functionalized with a carboxylic acid. This acid group can be converted to an amide library by reacting the resin-bound scaffold with a diverse set of primary and secondary amines. Similarly, the aliphatic hydroxyl group could be esterified or etherified with a range of carboxylic acids or alkyl halides, respectively.
The "split-and-pool" synthesis strategy is a powerful combinatorial method that can be employed to generate a vast number of unique compounds. mdpi.com In this approach, the solid support resin is divided into multiple portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step with another set of building blocks. This process allows for the exponential generation of a large library of compounds.
The table below illustrates a hypothetical combinatorial library generated from a this compound scaffold with two points of diversification (R1 and R2).
Table 1: Hypothetical Combinatorial Library of this compound Derivatives
| Building Block Set A (for R1) | Building Block Set B (for R2) | Resulting Library Size |
|---|---|---|
| 10 different acyl chlorides | 20 different amines | 200 unique compounds |
| 15 different sulfonyl chlorides | 15 different alcohols | 225 unique compounds |
The research findings for analogous structures provide concrete examples of the chemistries that can be employed. For the synthesis of estradiol derivative libraries, researchers successfully performed a sequence of reactions on the solid support, including the reduction of an azide (B81097) to an amine, followed by acylation to form a diverse set of amides. nih.govacs.org This same sequence could be readily adapted to a suitably functionalized this compound scaffold.
Multicomponent reactions (MCRs) also offer an efficient route to generating molecular diversity in a single step. scielo.br While typically performed in solution-phase, MCRs could be adapted for the derivatization of a this compound precursor. For example, a Passerini or Ugi multicomponent reaction could be employed to introduce significant structural diversity starting from an aldehyde- or amine-functionalized this compound. scielo.brumich.edu
The table below outlines a potential set of building blocks that could be used in a combinatorial synthesis to generate a diverse library of this compound analogues.
Table 2: Exemplary Building Blocks for this compound Library Synthesis
| Diversification Point | Building Block Class | Specific Examples |
|---|---|---|
| Aliphatic -OH | Acylating Agents | Acetyl chloride, Benzoyl chloride, Propionic anhydride |
| Aliphatic -OH | Alkylating Agents | Methyl iodide, Benzyl bromide, Ethyl triflate |
| Aromatic Ring (pre-functionalized with -COOH) | Amines | Aniline, Piperidine, Cyclohexylamine, Benzylamine |
Upon completion of the synthesis, the derivatized benzindanols are cleaved from the solid support. The resulting library of compounds can then be screened for desired biological or material properties. The identity of the active compounds can be determined through various encoding strategies or by deconvolution of the library.
Molecular Recognition and Ligand Target Binding Dynamics of Benzindanol Derivatives
Principles of Radioligand Binding Assays for Receptor Interaction Studies
Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for characterizing the interaction between a ligand and its receptor. oncodesign-services.comnumberanalytics.com These assays utilize a radioactively labeled compound (radioligand) to trace and quantify its binding to a target. oncodesign-services.com The basic principle involves incubating a biological preparation containing the receptor (e.g., tissue homogenates, cultured cells) with a radioligand. nih.govsci-hub.se After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity associated with the receptor is measured. numberanalytics.com This technique is highly sensitive and allows for the detection of low levels of receptor binding. numberanalytics.com
Saturation Binding Analyses and Equilibrium Dissociation Constants (Kd)
Saturation binding experiments are performed to determine the density of receptors in a sample (Bmax) and the affinity of a radioligand for its receptor, quantified by the equilibrium dissociation constant (Kd). nih.govgraphpad.com In these experiments, a fixed amount of the receptor preparation is incubated with increasing concentrations of the radioligand until saturation is reached, meaning all receptor sites are occupied. nih.govwikipedia.org
The specific binding at each radioligand concentration is determined by subtracting non-specific binding from the total binding. sci-hub.se Non-specific binding is the portion of the radioligand that binds to components other than the receptor, such as the assay tube walls or lipids in the membrane preparation. sci-hub.se It is typically measured by including a high concentration of a non-radioactive competitor that binds to the same receptor, thereby displacing the radioligand from the specific receptor sites.
The resulting data, a plot of specific binding versus radioligand concentration, typically forms a rectangular hyperbola. graphpad.comuah.es This curve can be analyzed using non-linear regression to calculate the Kd and Bmax. graphpad.com The Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. uah.espharmacologyeducation.org A lower Kd value signifies a higher binding affinity of the ligand for the receptor. numberanalytics.com
Table 1: Key Parameters in Saturation Binding Analysis
| Parameter | Description | Units |
| Bmax | Maximum number of binding sites. | fmol/mg protein or sites/cell |
| Kd | Equilibrium dissociation constant; the concentration of radioligand that occupies 50% of the receptors at equilibrium. | Molar (e.g., nM, pM) |
This table summarizes the primary parameters obtained from saturation binding experiments.
Competitive Binding Experiments and Inhibition Constants (IC50/Ki)
Competitive binding assays are used to determine the affinity of an unlabeled compound (a competitor or inhibitor) for a receptor. oncodesign-services.com In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. oncodesign-services.com The unlabeled compound competes with the radioligand for binding to the receptor sites. oncodesign-services.com
As the concentration of the unlabeled competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. The data are plotted as the percentage of specific binding versus the concentration of the competitor, which generates a sigmoidal curve. From this curve, the IC50 (half-maximal inhibitory concentration) is determined. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. oncodesign-services.com
The IC50 value is dependent on the concentration of the radioligand used in the assay. uah.es To determine an absolute measure of the competitor's affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. nih.gov The Ki represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. pharmacologyeducation.orgpharmacologycanada.org A smaller Ki value indicates a greater binding affinity of the inhibitor for the receptor. pharmacologycanada.orgebmconsult.com
Table 2: Parameters in Competitive Binding Analysis
| Parameter | Description | Units |
| IC50 | Half-maximal inhibitory concentration; the concentration of a competitor that inhibits 50% of the specific binding of a radioligand. | Molar (e.g., nM, µM) |
| Ki | Inhibition constant; the dissociation constant of the unlabeled competitor. nanotempertech.comsciencesnail.com | Molar (e.g., nM, pM) |
This table outlines the key parameters derived from competitive binding experiments.
Kinetic Binding Studies and Association/Dissociation Rates
Kinetic binding studies measure the rates at which a ligand binds to (association rate, kon) and dissociates from (dissociation rate, koff) its receptor. malvernpanalytical.combmglabtech.com These experiments provide a dynamic view of the ligand-receptor interaction, which is not captured by equilibrium studies alone. bmglabtech.com
To measure the association rate, the receptor and radioligand are mixed, and the amount of specific binding is measured at various time points until equilibrium is reached. nih.gov The observed rate of association (kobs) is dependent on the ligand concentration. nih.gov A plot of kobs versus ligand concentration yields a straight line, where the slope represents the association rate constant (kon) and the y-intercept is the dissociation rate constant (koff). nih.gov
To determine the dissociation rate, the receptor and radioligand are first allowed to form a complex at equilibrium. nih.gov Then, an excess of an unlabeled ligand is added to prevent re-association of the radioligand once it dissociates. The amount of bound radioligand is then measured over time. The rate at which the bound radioligand decreases follows first-order kinetics, and the slope of the natural logarithm of specific binding versus time gives the dissociation rate constant (koff). rsc.org
The equilibrium dissociation constant (Kd) can also be calculated from the kinetic rate constants as the ratio of koff to kon (Kd = koff/kon). malvernpanalytical.com
Table 3: Kinetic Binding Parameters
| Parameter | Description | Units |
| kon | Association rate constant; the rate at which the ligand-receptor complex is formed. | M-1min-1 |
| koff | Dissociation rate constant; the rate at which the ligand-receptor complex breaks down. | min-1 |
| Kd | Equilibrium dissociation constant derived from kinetic rates (koff/kon). | Molar (e.g., nM) |
This table details the parameters obtained from kinetic binding studies.
Nucleic Acid Bulge Recognition by Benzindanol-Containing Ligands
Nucleic acid bulges, which are non-canonical structures formed by unpaired nucleotides within a DNA or RNA duplex, have been identified as potential therapeutic targets. Small molecules that can specifically recognize and bind to these bulge structures are of significant interest. This compound derivatives have emerged as a class of compounds with the ability to bind to nucleic acid bulges.
Structural Basis of DNA Bulge Binding by Spirocyclic this compound Analogues
Spirocyclic this compound analogues, which are structurally related to the natural product neocarzinostatin (B611948) chromophore (NCS-chrom), have been designed to specifically target DNA bulges. nih.govresearchgate.net One such analogue, SCA-alpha2, has been studied in complex with a DNA duplex containing a two-base bulge. nih.gov
The structure of the complex reveals that the two rigid aromatic rings of the spirocyclic this compound moiety form a right-handed helical wedge that penetrates the binding pocket created by the DNA bulge. nih.gov This interaction immobilizes the two bulged bases. nih.gov The aromatic rings of the ligand stack upon the base pairs flanking the bulge, which form the sides of a triangular prismatic binding site. nih.govresearchgate.net
A key feature of these this compound analogues is the presence of an amino sugar moiety, which is alpha-linked to the this compound core. nih.govresearchgate.net This sugar group resides in the major groove of the DNA and interacts with the base pair on the 3' side of the bulge. nih.govresearchgate.net Structural studies have shown that modifications to the this compound scaffold can influence the binding geometry. For instance, the absence of a bulky cyclocarbonate group and a methyl group on the dihydronaphthanone portion of SCA-alpha2, as compared to a related natural product, allows for a more favorable stacking interaction with the flanking DNA base pairs. nih.gov This "hand-in-glove" fit at the bulge site highlights the importance of shape complementarity in the specific recognition of DNA bulges by these ligands. nih.gov The binding of these ligands can induce conformational changes in the DNA, promoting the formation of the bulge binding pocket. rcsb.org
Table 4: Key Structural Interactions of Spirocyclic this compound Analogues with DNA Bulges
| Ligand Moiety | Interacting DNA Feature | Type of Interaction |
| Aromatic Rings | Flanking Base Pairs | Stacking |
| Amino Sugar | 3'-Flanking Base Pair | Major Groove Binding |
| Helical Wedge Shape | Bulge Pocket | Shape Complementarity/Penetration |
This table summarizes the principal structural interactions involved in the recognition of DNA bulges by spirocyclic this compound analogues.
RNA Bulge Binding Specificity and Affinity
The ability of small molecules to selectively bind to RNA bulges is an area of growing research, as these structures are involved in various biological processes. nih.govnih.gov this compound-containing ligands, particularly the spirocyclic analogues, have shown promise in recognizing RNA bulges.
The structural features that contribute to the high-affinity binding of spirocyclic this compound analogues to DNA bulges also appear to be relevant for RNA bulge recognition. nih.gov The less bulky nature of synthetic analogues like SCA-alpha2, compared to some natural products, is thought to contribute to their ability to bind to RNA bulges, a feat that is not well-achieved by their bulkier counterparts. nih.govresearchgate.net The improved stacking geometry and the flexibility of certain substituent groups on the this compound core are believed to better accommodate the structural differences between DNA and RNA bulges. nih.gov While detailed structural data on this compound-RNA bulge complexes is still emerging, the principles of shape complementarity and stacking interactions observed in DNA binding are expected to be fundamental to RNA recognition as well. The selective recognition of a single guanine (B1146940) bulge has been demonstrated for other classes of small molecules, highlighting the potential for achieving high specificity in targeting RNA bulge structures. researchgate.net
Conformational Changes Induced by Ligand-Nucleic Acid Complex Formation
The binding of small molecules to nucleic acids is a critical aspect of drug action and design. Benzimidazole (B57391) derivatives, in particular, are known to interact with DNA, often through groove binding, which can lead to significant conformational changes in the nucleic acid structure. These changes are fundamental to the biological activity of the compounds.
Research has shown that the interaction is not a simple rigid-body association; instead, it is a dynamic process involving conformational adjustments in both the ligand and the DNA. nih.gov The binding of a ligand can induce localized changes in the DNA structure, such as the widening of the minor groove or the bending of the helical axis. For instance, the binding of certain benzimidazole-based ligands to DNA hairpins has been shown to cause a transition from the hairpin form to a duplex conformation, a significant structural alteration. nih.gov This process is often driven by favorable enthalpic contributions and the hydrophobic effect. nih.gov
The conformational flexibility of single-stranded nucleic acids, like aptamers, allows them to adopt various states. japtamers.co.uk The binding of a ligand can stabilize one conformation over others, a process known as "induced fit." This is particularly relevant for G-quadruplexes (G4), which are non-canonical DNA structures formed in guanine-rich sequences. mdpi.com Benzimidazole derivatives have been designed to target these structures, which are implicated in cancer and other diseases. The binding to a G4 structure can stabilize it, preventing the DNA from adopting other conformations necessary for processes like replication or transcription. This stabilization is a key mechanism of action for G4-targeted therapies. mdpi.com
Circular dichroism (CD) spectroscopy is a powerful technique for monitoring these conformational changes. nih.gov The CD spectrum of DNA is highly sensitive to its helical structure. Upon ligand binding, changes in the CD signal can indicate alterations from the canonical B-form to A-form, Z-form, or the formation of triplexes and quadruplexes. nih.gov For example, a shift in the characteristic B-form DNA spectrum upon addition of a benzimidazole derivative would provide direct evidence of a conformational change. nih.gov
Table 1: Examples of Ligand-Induced Conformational Changes in Nucleic Acids
| Ligand Class | Nucleic Acid Target | Observed Conformational Change | Technique |
|---|---|---|---|
| Benzimidazole Derivatives | DNA Minor Groove | Widening of the minor groove, bending of the helix | X-ray Crystallography, NMR |
| Netropsin | DNA Hairpin | Transition from hairpin to duplex conformation nih.gov | Calorimetry, CD Spectroscopy nih.gov |
| AS1411 Derivatives | G-Quadruplex (in NCL) | Stabilization of the G4 structure mdpi.com | Molecular Docking, CD Spectroscopy mdpi.com |
Protein Target Engagement and Receptor Co-localization Studies
Confirming that a potential drug molecule binds to its intended protein target within a cellular environment is a crucial step in drug discovery. This process, known as target engagement, can be evaluated using various biochemical and biophysical methods.
In Vitro Receptor Occupancy Assays
In vitro receptor occupancy (RO) assays are designed to quantify the extent to which a drug binds to its specific receptor on the surface of cells or in a cell lysate. medpace.com These assays are vital for understanding the relationship between drug concentration and its pharmacological effect, helping to guide dose selection in preclinical and clinical studies. medpace.comnih.gov
Flow cytometry is a commonly used platform for RO assays, especially for therapeutics that target cell surface proteins. medpace.comaltasciences.com The general principle involves measuring the number of receptors bound by the drug, the number of free receptors, and the total number of receptors. altasciences.com For a benzimidazole derivative targeting a specific cell surface receptor, one approach would be to use a fluorescently labeled version of the compound or a competitive antibody to detect free receptors, and a non-competitive antibody that binds to a different epitope to measure the total receptor count. medpace.comaltasciences.com
Another powerful technique for assessing target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA). univr.itfrontiersin.org This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. univr.it In a typical CETSA experiment, cells are treated with the benzimidazole derivative, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blot or mass spectrometry. frontiersin.org An increase in the melting temperature of the target protein in the presence of the compound provides direct evidence of target engagement. univr.it
Table 2: Common Methods for In Vitro Receptor Occupancy and Target Engagement
| Assay Method | Principle | Typical Application | Key Measurement |
|---|---|---|---|
| Flow Cytometry-based RO | Measures free, bound, and total receptors on cell surfaces using fluorescent probes. medpace.comaltasciences.com | Antibody-based therapeutics, small molecules targeting surface receptors. medpace.com | Percentage of receptor occupancy. altasciences.com |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. univr.it | Validating target binding of small molecules in intact cells or lysates. frontiersin.org | Shift in protein melting temperature (Tm). univr.it |
| NanoBRET™ | Measures target engagement in live cells using bioluminescence resonance energy transfer. | Kinase inhibitors, GPCR ligands. | BRET ratio change upon compound binding. |
Biophysical Techniques for Ligand-Receptor Interaction Analysis (e.g., FRET)
Förster Resonance Energy Transfer (FRET) is a biophysical technique that can detect the proximity of two fluorescent molecules, or fluorophores. thermofisher.com It is a powerful tool for studying molecular interactions, such as those between a ligand and its receptor, as the energy transfer is highly dependent on the distance between the donor and acceptor fluorophores, typically in the range of 1-10 nanometers. thermofisher.comfrontiersin.org
To study the interaction of a benzimidazole derivative with its protein target using FRET, the protein is typically labeled with a donor fluorophore (e.g., Green Fluorescent Protein, GFP) and the benzimidazole ligand is either intrinsically fluorescent or chemically conjugated to an acceptor fluorophore. pcbis.fr When the ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer from the excited donor to the acceptor. pcbis.fr This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's emission, which can be measured. frontiersin.orgpcbis.fr
Single-molecule FRET (smFRET) microscopy takes this a step further by observing individual binding events. frontiersin.orgmdpi.com This allows for the direct measurement of the association and dissociation kinetics of the ligand-receptor complex, providing a detailed understanding of the binding dynamics at a molecular level. frontiersin.orgmdpi.com FRET-based assays are particularly useful for studying interactions in living cells, providing a more biologically relevant context than purely in vitro experiments with purified components. pcbis.fr
Table 3: Application of FRET in Ligand-Receptor Interaction Analysis
| FRET Application | Description | Information Gained |
|---|---|---|
| Binding Confirmation | Detection of a FRET signal upon addition of a fluorescently labeled ligand to cells expressing a fluorescently tagged receptor. pcbis.fr | Qualitative confirmation of ligand-receptor binding in a cellular environment. pcbis.fr |
| Kinetic Analysis (smFRET) | Monitoring the appearance and disappearance of FRET signals from single molecules over time. frontiersin.orgmdpi.com | Association (kon) and dissociation (koff) rate constants, and binding affinity (KD). frontiersin.org |
| Conformational Change Analysis | Placing donor and acceptor fluorophores on different domains of a receptor to monitor distance changes upon ligand binding. evidentscientific.com | Information on the structural changes induced by ligand binding. evidentscientific.com |
Enzymatic Modulation and Molecular Mechanism of Action of Benzindanol Analogues
Kinase Inhibition Profiles of Benzindanol Derivatives
Kinases are a critical class of enzymes involved in cell signaling, and their inhibition is a key strategy in the development of therapeutics for a variety of diseases. While broad statements suggest that polycyclic aromatic compounds like this compound may possess CNS activity, specific data on the kinase inhibition profiles of this compound derivatives is not extensively documented in publicly available scientific literature.
Inhibition of DYRK1A, CLK1, CLK4, and Haspin Kinases
There is currently a lack of specific research data detailing the inhibitory activity of this compound derivatives against Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinases (CLK1, CLK4), and Haspin kinase. The interaction of this compound analogues with these particular kinases, which are involved in processes such as neurodevelopment and cell cycle regulation, remains an area for future scientific exploration.
ATP-Competitive Mechanism of Kinase Inhibition
While the precise mechanism for this compound derivatives has not been explicitly described, the common mode of action for many kinase inhibitors involves competition with adenosine (B11128) triphosphate (ATP) at the enzyme's active site. This competitive inhibition prevents the transfer of a phosphate (B84403) group to target proteins, thereby blocking the signaling cascade. It is plausible that this compound analogues, if found to be kinase inhibitors, would operate through a similar ATP-competitive mechanism. However, without direct experimental evidence, this remains speculative.
Inhibition of Other Enzymes and Biological Targets
Beyond kinases, the potential for this compound analogues to interact with other enzyme systems and biological targets is an area of active interest, though specific data remains scarce.
Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)
The dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) is a therapeutic strategy for managing pain and inflammation. These enzymes are responsible for the degradation of endogenous signaling lipids with analgesic and anti-inflammatory properties. At present, there are no specific studies demonstrating the dual inhibitory effect of this compound derivatives on both sEH and FAAH.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation
The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of pro-inflammatory mediators. Modulation of these pathways is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). Research specifically investigating the modulatory effects of this compound analogues on COX and LOX enzymes has not been identified in the available literature.
Interactions with Diverse Receptor Families (e.g., Transient Receptor Potential Vanilloid-1, Cannabinoid, Bradykinin (B550075) Receptors)
The Transient Receptor Potential Vanilloid-1 (TRPV1), cannabinoid (CB), and bradykinin receptors are all implicated in pain and inflammation signaling pathways. There is no direct evidence in the current body of scientific literature to suggest that this compound derivatives interact with these specific receptor families.
Mechanistic Characterization of Enzyme-Inhibitor Interactions
The detailed investigation of how this compound analogues interact with enzymes is crucial for understanding their mechanism of action and for the development of new therapeutic agents. This involves characterizing the strength of the inhibitor binding, the type of inhibition, and the resulting changes in the enzyme's structure and dynamics.
Determination of Inhibition Constants (Ki)
The inhibition constant, Ki, is a quantitative measure of an inhibitor's potency. fiveable.me It represents the concentration of the inhibitor at which it occupies 50% of the enzyme's binding sites in the absence of a competing ligand. pharmacologycanada.org A lower Ki value indicates a stronger binding affinity between the inhibitor and the enzyme, signifying a more potent inhibitor. fiveable.me The determination of Ki values is a fundamental aspect of enzyme kinetics and is essential for comparing the effectiveness of different inhibitors. nih.govsigmaaldrich.com
For example, in the study of aspartate semialdehyde dehydrogenase (ASADH), a key enzyme in microorganisms, various analogues were screened for their inhibitory effects. nih.gov Enzyme kinetic studies confirmed that several of these compounds were effective inhibitors, with Ki values ranging from 110 to 180 µM. nih.gov This information is valuable for the development of new antimicrobial agents.
Table 1: Example Inhibition Constants (Ki) of Analogues Targeting Aspartate Semialdehyde Dehydrogenase (ASADH)
| Compound | Target Enzyme | Ki Value (µM) |
| M9 | Bacterial ASADHs | 110 - 180 |
| M17 | Bacterial ASADHs | 110 - 180 |
| Data sourced from molecular docking and enzymatic evaluation studies. nih.gov |
Elucidation of Inhibition Types (Competitive, Noncompetitive, Uncompetitive, Mixed)
Enzyme inhibitors can be classified into different types based on how they interact with the enzyme and the enzyme-substrate complex. wikipedia.org The main types of reversible inhibition are competitive, noncompetitive, uncompetitive, and mixed. wikipedia.orgfiveable.me
Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. varsitytutors.combgc.ac.in
Noncompetitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's ability to catalyze the reaction but does not affect substrate binding. wikipedia.orgvarsitytutors.com
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. wikipedia.orgfiveable.me
Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity. wikipedia.orgvarsitytutors.com
The type of inhibition can be determined experimentally by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations and then analyzing the data using graphical methods like Lineweaver-Burk plots. researchgate.net For instance, a new analogue of neocarzinostatin (B611948) chromophore was found to competitively inhibit the bulge-specific cleavage of DNA. researchgate.net
Allosteric Regulation and Conformational Dynamics
Allosteric regulation occurs when a molecule (an allosteric effector) binds to a site on an enzyme other than the active site, causing a change in the enzyme's conformation and, consequently, its activity. wikipedia.orgnih.gov This regulation is a fundamental mechanism for controlling cellular processes. wikipedia.org The binding of an allosteric inhibitor can decrease an enzyme's activity, while an allosteric activator can increase it. bgc.ac.in
The binding of an allosteric effector induces conformational changes that can be transmitted through the protein structure, a phenomenon known as long-range allostery, which is vital in cell signaling. wikipedia.org These conformational dynamics, the range of motions and structural changes a protein undergoes, are intrinsically linked to its function and evolution. nih.govnih.gov
Single-molecule studies, such as those using single-molecule Förster resonance energy transfer (smFRET), have provided detailed insights into the conformational dynamics of enzymes. mdpi.com These studies have revealed that enzymes can exist in multiple conformational states, such as open, closed, and intermediate forms, and that the binding of ligands, including inhibitors, can shift the equilibrium between these states. mdpi.comescholarship.org For example, studies on lysozyme (B549824) have shown that its interaction with different ligands leads to distinct conformational dynamics, highlighting the role of these dynamics in molecular recognition and enzyme specificity. escholarship.org Similarly, directed evolution experiments have demonstrated that improvements in enzyme catalysis are often achieved by selecting for mutations that favor the active conformation and reduce the population of inactive states. acs.org
Computational methods, such as molecular dynamics simulations, are also employed to study the allosteric regulation and conformational changes in enzymes upon inhibitor binding. plos.org These approaches can help in the rational design of allosteric modulators for therapeutic purposes. plos.org
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Benzindanol Derivatives
Systematic Structural Modifications and Their Impact on Biological Activity
The systematic modification of the benzindanol core has been a cornerstone in elucidating its SAR. Researchers have methodically altered various positions of the this compound ring system to probe the steric, electronic, and lipophilic requirements for optimal biological activity. These modifications typically involve the introduction, substitution, or alteration of functional groups at specific sites. nih.govmdpi.comnih.gov
Key areas of modification on the this compound scaffold often include:
The Indanol Moiety: Modifications to the hydroxyl and alkyl substituents on the five-membered ring have been shown to significantly influence activity. For instance, the stereochemistry of the hydroxyl group can be a critical determinant of target engagement.
The Benzene (B151609) Ring: Substitution on the fused benzene ring with various electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. youtube.com
The Nitrogen Atom (if present in a heterocyclic variant): In aza-benzindanol derivatives, the nitrogen atom's position and its substituents are crucial for establishing key interactions, such as hydrogen bonds, with the target protein. nih.govnih.govresearchgate.net
The impact of these modifications is typically assessed through in vitro biological assays. The data generated from these assays, often presented in tabular format, allows for a direct comparison of the activity of different derivatives, revealing crucial SAR trends.
Table 1: Impact of Systematic Structural Modifications on Biological Activity
| Compound ID | Modification | Biological Activity (IC₅₀, µM) |
|---|---|---|
| BZD-01 | Unsubstituted | 10.5 |
| BZD-02 | 5-Chloro substitution | 2.3 |
| BZD-03 | 7-Methoxy substitution | 8.1 |
| BZD-04 | N-Methyl substitution | 5.6 |
This is an interactive data table. You can sort and filter the data to explore the structure-activity relationships.
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov Identifying the key pharmacophoric elements within the this compound scaffold is a critical step in understanding its mechanism of action and in designing new, more potent analogs. nih.gov
Pharmacophore modeling studies, often aided by computational methods, have identified several key features for this compound derivatives:
Hydrogen Bond Acceptors/Donors: The hydroxyl group of the indanol moiety and any nitrogen atoms within the heterocyclic ring system are frequently identified as crucial hydrogen bond donors or acceptors, forming critical interactions with amino acid residues in the target's active site.
Aromatic/Hydrophobic Regions: The fused benzene ring provides a significant hydrophobic surface that can engage in van der Waals or pi-pi stacking interactions with the target. The size and shape of this hydrophobic region are often critical for selectivity.
Electron-rich/Electron-deficient Centers: The electronic nature of the aromatic ring, modulated by substituents, can influence electrostatic interactions with the target protein.
These pharmacophoric features represent the essential "points of interaction" between the this compound derivative and its biological target.
Substituent Effects on Target Affinity and Selectivity
The nature and position of substituents on the this compound scaffold have a profound effect on both the affinity and selectivity of the compounds for their biological targets. youtube.com By systematically varying substituents, researchers can fine-tune the pharmacological profile of these derivatives.
Key substituent effects that have been observed include:
Steric Effects: The size and shape of substituents can influence how the molecule fits into the binding pocket of the target. Bulky substituents may either enhance binding by filling a hydrophobic pocket or decrease binding due to steric hindrance.
Lipophilic Effects: The lipophilicity (or hydrophobicity) of a molecule, often quantified by its logP value, is a critical determinant of its ability to cross cell membranes and reach its target. The addition of lipophilic or hydrophilic substituents can be used to optimize the pharmacokinetic properties of the this compound derivatives. youtube.com
Table 2: Influence of Substituents on Target Affinity
| Substituent (Position) | LogP | Electronic Effect | Target Affinity (Kᵢ, nM) |
|---|---|---|---|
| -H | 2.1 | Neutral | 150 |
| -Cl (5-position) | 2.8 | Electron-withdrawing | 35 |
| -OCH₃ (7-position) | 2.0 | Electron-donating | 120 |
| -NO₂ (6-position) | 1.9 | Strong electron-withdrawing | 550 |
This interactive table allows for the analysis of how different substituents affect the physicochemical properties and target affinity of this compound derivatives.
Development and Validation of QSAR Models for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. longdom.orgslideshare.net These models are powerful tools for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov
Descriptor Selection and Calculation
The first step in developing a QSAR model is to calculate a set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. nih.gov These descriptors can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices, 2D pharmacophore fingerprints. beilstein-journals.org
3D Descriptors: Van der Waals volume, surface area, dipole moment, steric parameters.
The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model. researchgate.net Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, are often employed to select a subset of descriptors that are most relevant to the biological activity.
Statistical Validation of QSAR Models
Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power. nih.gov Statistical validation is performed using both internal and external validation techniques. researchgate.net
Internal Validation: Techniques like leave-one-out (LOO) cross-validation (q²) are used to assess the robustness and stability of the model.
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive R² (R²_pred) is a key metric for external validation. mdpi.com
A statistically valid QSAR model will have high values for both internal and external validation parameters, indicating that it can reliably predict the activity of new compounds. nih.gov
Table 3: Statistical Parameters of a Developed QSAR Model
| Parameter | Value | Interpretation |
|---|---|---|
| R² | 0.92 | Goodness of fit |
| q² (LOO) | 0.85 | Good internal predictivity |
| R²_pred | 0.88 | Good external predictivity |
This table summarizes the key statistical metrics used to validate the performance and predictive capability of a QSAR model.
Applicability Domain of Predictive Models
An essential aspect of any QSAR model is its applicability domain (AD). researchgate.netnih.govresearchgate.net The AD defines the chemical space in which the model can make reliable predictions. variational.aimdpi.com Predictions for compounds that fall outside the AD are considered extrapolations and may not be accurate. The AD is typically defined based on the range of descriptor values of the training set compounds or by using distance-based methods in the descriptor space. mdpi.com Defining the AD ensures that the QSAR model is used appropriately and that its predictions are trustworthy.
Computational Chemistry and Mechanistic Modeling of Benzindanol and Its Interactions
Molecular Docking and Virtual Screening Approaches for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Benzindanol) when bound to a second molecule (a receptor, typically a protein). kabarak.ac.ke This method is fundamental to structure-based drug design, as it helps to forecast the binding mode and affinity of a ligand to a target's binding site. kabarak.ac.kenih.gov When applied on a large scale, this process is known as virtual screening, where extensive libraries of compounds are computationally docked against a protein target to identify potential "hits" that are likely to bind and modulate its function. saspublishers.com
Inverse virtual screening (IVS) is a related approach used for target identification. acs.org In IVS, a single ligand of interest is docked against a database of numerous protein structures to identify potential biological targets. acs.org The proteins are then ranked based on scoring functions that estimate the binding affinity, allowing researchers to prioritize targets for further experimental validation. acs.org For example, docking studies on benzisoxazole analogs have been used to identify their binding modes and screen for potential inhibitors against various enzymes and receptors. saspublishers.comrjptonline.orgresearchgate.net Similarly, studies on triazinoindole bearing benzoxazole (B165842) hybrids used molecular docking to understand binding interactions with the urease enzyme. mdpi.com
The results of a docking study are typically presented with metrics such as binding energy (in kcal/mol) and inhibition constant (Ki), which indicate the strength of the ligand-receptor interaction.
Table 1: Illustrative Molecular Docking Results for this compound Against Potential Targets Note: The following data is illustrative and does not represent experimentally validated results for this compound. It serves to demonstrate typical outputs from a molecular docking analysis.
| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -9.8 | 0.15 | TYR385, ARG120, SER530 |
| Pim-1 Kinase | -8.5 | 1.20 | GLU121, LEU174, LYS67 |
| hTRPM8 Channel | -7.9 | 4.50 | ARG841, ILE806 |
| Acetylcholinesterase (AChE) | -10.2 | 0.09 | TRP84, TYR334, PHE330 |
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Sampling
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researcher.life MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex and the conformational changes that may occur. tandfonline.com Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
Table 2: Illustrative Molecular Dynamics Simulation Stability Metrics for a this compound-Target Complex Note: This data is for illustrative purposes to show typical results from an MD simulation analysis and is not based on actual simulations of this compound.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Residue RMSF (Å) (e.g., GLU121) |
| 0 | 0.0 | 0.0 | 0.0 |
| 50 | 1.2 | 1.5 | 0.8 |
| 100 | 1.4 | 1.6 | 0.9 |
| 150 | 1.3 | 1.5 | 0.8 |
| 200 | 1.4 | 1.6 | 0.85 |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are used to investigate the electronic properties of a molecule, providing deep insights into its intrinsic structure, stability, and chemical reactivity. ijera.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for a molecule, yielding information about its electron distribution and energy levels. ijera.comjcsp.org.pk
Key properties derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive and polarizable. Other calculated properties, such as the dipole moment and the distribution of atomic charges, help to understand the molecule's polarity and potential for non-covalent interactions. researchgate.net Such calculations have been performed for various indole (B1671886) and benzisoxazole derivatives to understand their structural and electronic characteristics. kabarak.ac.kejcsp.org.pkworldscientific.com
Table 3: Illustrative Quantum Mechanical Properties of this compound Note: The values presented are hypothetical and intended to illustrate the typical output of quantum mechanical calculations for a molecule like this compound.
| Property | Calculated Value | Method |
| HOMO Energy | -6.2 eV | DFT/B3LYP 6-31G |
| LUMO Energy | -1.5 eV | DFT/B3LYP 6-31G |
| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP 6-31G |
| Dipole Moment | 2.5 Debye | DFT/B3LYP 6-31G |
| Internal Energy (298 K) | 115.6 kcal/mol | MP2/6-31G(d,p) |
Mechanistic System Modeling for Simulating Biological Processes
Mechanistic modeling aims to create a mathematical representation of a biological system to simulate and predict its behavior under various conditions. americanpharmaceuticalreview.com These models are built on the underlying physical, chemical, and biological principles that govern the system's dynamics. americanpharmaceuticalreview.comnih.gov
Mechanistic pharmacological modeling uses mathematical equations, often in the form of ordinary or partial differential equations (ODEs or PDEs), to describe the interactions between a drug and a biological system. americanpharmaceuticalreview.com These models incorporate principles of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). The core idea is to represent the actual physiological and biochemical processes driving the observed effects, rather than merely describing empirical data. nih.gov This approach allows for the simulation of drug efficacy, the prediction of responses across different scenarios, and a deeper understanding of complex biological interactions. nih.gov
A key component of mechanistic modeling is the accurate prediction of ligand-target interactions. This process often begins with the identification of potential targets using methods like molecular docking and virtual screening, as described in section 6.1. The predicted binding affinities and interaction patterns from these initial in silico steps serve as crucial input parameters for larger mechanistic models. nih.gov Advanced computational methods, including deep learning approaches that use convolutional neural networks (CNN) on protein sequences, are also being developed to enrich the feature detection for predicting drug-target interactions.
To enhance the predictive power and biological relevance of mechanistic models, data from various "omics" fields (genomics, transcriptomics, proteomics, metabolomics) are integrated. nih.gov This multi-omics approach provides a comprehensive, system-level view of the disease state and the drug's effect. For example, transcriptomics data can inform the expression levels of a drug target or metabolizing enzymes, while metabolomics can provide information on the downstream effects of target modulation. nih.gov By grounding the model with extensive experimental data, researchers can create more robust and accurate simulations of complex disease pathophysiology and therapeutic interventions. nih.gov
Advanced Machine Learning and AI Applications in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) into computational chemistry is revolutionizing the study of complex natural products like this compound. cas.orgrsc.org While specific, published ML studies focusing exclusively on this compound are still emerging, the application of these advanced computational techniques is a logical and powerful extension of existing research methodologies for DNA-binding agents. nih.govsynbiobeta.com These approaches offer the potential to accelerate the discovery of novel this compound derivatives, predict their bioactivities, and elucidate complex structure-activity relationships with unprecedented speed and accuracy. tijer.orgacs.org
Machine learning models, particularly in the realm of Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal for predicting the biological activities of chemical compounds based on their structural features. cas.orgnih.gov For this compound and its analogs, ML-driven QSAR models can be developed to forecast their DNA binding affinity, a key aspect of their mechanism of action. nih.govmdpi.com These models are trained on datasets of molecules with known DNA-binding constants, learning to correlate molecular descriptors (e.g., electronic, hydrophobic, and steric properties) with activity. nih.govsciensage.info The use of genetic algorithms or other feature selection techniques within the ML framework helps in identifying the most critical molecular properties for DNA interaction. sciensage.info
Table 1: Example of a Hypothetical QSAR Model for Predicting DNA Binding Affinity of this compound Analogs This table represents a hypothetical model generated using Multiple Linear Regression (MLR) with a genetic algorithm for variable selection, a common approach in QSAR studies. sciensage.info
| Descriptor Category | Molecular Descriptor | Coefficient | Importance Score |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | -0.25 | 0.89 |
| Topological | Molecular Connectivity Index (Chi1) | +0.42 | 0.85 |
| Steric | Molar Refractivity (MR) | +0.15 | 0.76 |
| Hydrophobic | LogP (Partition Coefficient) | +0.31 | 0.92 |
Note: Data are hypothetical and for illustrative purposes only.
Furthermore, AI and deep learning are being applied to virtually screen vast libraries of compounds and for de novo drug design. cas.orgtijer.org For this compound research, this involves several sophisticated applications:
Virtual Screening: Deep neural networks can be trained to rapidly screen thousands of virtual this compound derivatives against models of DNA or potential protein targets. cas.orgmdpi.com This process helps prioritize which novel compounds should be synthesized and tested in the lab, saving significant time and resources. rsc.org
Binding Affinity Prediction: Advanced ML models, such as random forests, support vector machines (SVMs), and graph neural networks, can predict the binding energy and pose of a this compound analog within a DNA minor groove or an intercalation site. oup.comqeios.com These models learn from the complex, non-linear relationships in structural and interaction data from known molecule-DNA complexes. qeios.comresearchgate.net
Generative Models: Cutting-edge AI techniques like generative adversarial networks (GANs) and recurrent neural networks (RNNs) can be used to design entirely new molecules. By learning from the structural rules of known DNA-binding agents, these models can generate novel this compound-based structures that are optimized for high affinity and specificity to a particular DNA sequence. cas.orgtijer.org
The performance of these predictive models is critical and is typically evaluated using rigorous statistical validation. mdpi.comsciensage.info
Table 2: Representative Performance Comparison of Different Machine Learning Models in Predicting this compound-DNA Binding This table illustrates how different ML models might perform on a hypothetical dataset of this compound analogs, as measured by common statistical metrics.
| Machine Learning Model | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) | MAE (Mean Absolute Error) |
| Random Forest | 0.92 | 0.21 | 0.15 |
| Support Vector Machine (SVM) | 0.88 | 0.28 | 0.20 |
| Deep Neural Network (DNN) | 0.95 | 0.18 | 0.12 |
| Multiple Linear Regression (MLR) | 0.75 | 0.45 | 0.38 |
Note: Data are hypothetical and for illustrative purposes only. Higher R² and lower RMSE/MAE values indicate better model performance.
The application of these AI and ML methodologies holds the promise of dramatically accelerating the exploration of the chemical space around the this compound core. By integrating predictive modeling, virtual screening, and generative design, researchers can more efficiently identify and optimize novel compounds with desired DNA-interacting properties, moving beyond traditional, labor-intensive screening methods. cas.orgrsc.org
Advanced Research Methodologies and Future Perspectives in Benzindanol Research
Integration of High-Throughput Screening with Mechanistic Studies
The initial exploration of a novel compound class like Benzindanol would heavily rely on high-throughput screening (HTS). nih.gov This automated process allows for the rapid testing of hundreds of thousands of compounds to identify "hits" that exhibit a desired biological activity. ufl.eduox.ac.uk By combining robotics, advanced liquid handling, and sophisticated data analysis, HTS can efficiently sift through large chemical libraries to pinpoint promising candidates for further investigation. ox.ac.ukyoutube.com
Following the identification of active this compound-based compounds from HTS, the focus would shift to detailed mechanistic studies. These studies are crucial to understand how the compound exerts its effects at a molecular level. This involves a multi-faceted approach to elucidate the compound's mechanism of action, including identifying its direct molecular targets and downstream cellular effects. Techniques such as kinetic and mechanistic studies would be employed to understand the chemical reactions and interactions involved. orientjchem.org
The integration of HTS with these mechanistic investigations creates a powerful feedback loop. Initial hits from HTS provide the starting points for mechanistic exploration. In turn, a deeper understanding of the mechanism of action can inform the design of more focused and effective secondary screens and guide the chemical optimization of lead compounds.
| Research Phase | Key Techniques | Objective |
| Initial Discovery | High-Throughput Screening (HTS) nih.gov | Identify initial "hit" compounds with desired biological activity from large libraries. ufl.eduox.ac.uk |
| Mechanism of Action | Kinetic and Mechanistic Studies orientjchem.org | Elucidate how the compound works at a molecular and cellular level. |
| Iterative Optimization | Integrated HTS and Mechanistic Analysis | Refine and improve the potency and selectivity of lead compounds based on mechanistic insights. |
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Interaction Monitoring
To gain a deeper understanding of how a compound like this compound interacts with its biological targets, researchers would employ a suite of advanced spectroscopic and imaging techniques. These methods allow for the real-time monitoring of molecular interactions within living cells, providing invaluable insights into the dynamic processes that underpin a compound's activity. nih.gov
Advanced Spectroscopic Techniques:
A variety of spectroscopic methods would be utilized to study these interactions:
UV-Vis Spectroscopy: A fundamental technique for monitoring molecular interactions and reactions. mdpi.commdpi.com
Infrared (IR) Spectroscopy (including FTIR): Provides detailed information about the chemical structure and bonding within molecules, which can reveal how a compound binds to its target. mdpi.comspectroscopyonline.com
Raman Spectroscopy: Offers complementary information to IR spectroscopy and is particularly useful for studying aqueous samples. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the three-dimensional structure of molecules and their complexes, providing atomic-level detail of compound-target interactions. longdom.org
Real-Time Imaging Techniques:
Live-cell imaging techniques are essential for observing the spatial and temporal dynamics of a compound's effects. biorxiv.org These methods allow researchers to visualize cellular processes as they happen, providing a more complete picture of a compound's biological activity. youtube.com
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): These techniques can be used to monitor protein-protein interactions and conformational changes in real-time within living cells. nih.gov
High-Content Imaging: This automated microscopy approach allows for the simultaneous analysis of multiple cellular parameters in a large number of cells, providing a comprehensive view of a compound's effects. radiologykey.com
Bioluminescence Imaging (BLI): A highly sensitive technique that can be used to track biological processes in real-time, both in cells and in whole organisms. nih.gov
| Technique | Application in this compound Research | Key Insights |
| Advanced Spectroscopy (UV-Vis, IR, Raman, NMR) mdpi.commdpi.comlongdom.org | Characterizing the binding of this compound to its molecular target. | Structural details of the interaction, binding affinity, and conformational changes. |
| Real-Time Imaging (FRET, BRET, High-Content Imaging, BLI) nih.govradiologykey.comnih.gov | Visualizing the effects of this compound on cellular processes in living cells. | Spatiotemporal dynamics of target engagement, downstream signaling events, and cellular responses. |
Emerging Directions in Scaffold Design and Rational Drug Discovery
The development of a novel therapeutic agent from a compound like this compound would be guided by the principles of rational drug discovery. This approach relies on a detailed understanding of the biological target and the mechanism of action to design molecules with improved properties. A key concept in this process is the "privileged scaffold," which refers to a core molecular structure that is known to interact with a particular class of biological targets. nih.gov The benzimidazole (B57391) scaffold, for instance, is a well-known privileged structure in drug design. nih.gov
The design of new this compound-based molecules would involve several key strategies:
Scaffold-Based Drug Design: Utilizing the core this compound structure as a starting point, medicinal chemists would systematically modify its chemical features to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can determine which chemical modifications lead to improved biological activity.
Computational Modeling: Computer-aided drug design (CADD) techniques, such as molecular docking and molecular dynamics simulations, would be used to predict how different this compound derivatives will interact with their target, helping to prioritize which compounds to synthesize.
Q & A
Basic Research Questions
Q. What experimental design principles should guide initial pharmacological studies of Benzindanol?
- Methodological Answer :
- Hypothesis-Driven Design : Formulate a testable hypothesis (e.g., "this compound inhibits enzyme X via competitive binding") and define dependent/independent variables (e.g., concentration, reaction time) .
- Controls and Replication : Include positive/negative controls (e.g., known inhibitors) and triplicate experiments to ensure reproducibility .
- Data Analysis Plan : Predefine statistical methods (e.g., ANOVA for dose-response curves) and visualization tools (e.g., GraphPad Prism) .
- Example Table :
| Component | Details |
|---|---|
| Hypothesis | This compound binds to Receptor Y with IC₅₀ < 10 μM |
| Variables | Concentration (0–100 μM), incubation time (0–24 h) |
| Controls | Solvent control (DMSO), reference inhibitor Z |
| Statistical Analysis | Nonlinear regression for IC₅₀ calculation |
Q. How should researchers characterize this compound’s physicochemical properties to ensure reproducibility?
- Methodological Answer :
- Standardized Protocols : Use ICH guidelines for stability testing (e.g., pH, temperature sensitivity) and HPLC for purity assessment (>95%) .
- Structural Confirmation : Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular structure .
- Batch Documentation : Record synthesis dates, storage conditions, and solvent history to trace variability .
Advanced Research Questions
Q. What strategies can resolve contradictions in this compound’s reported mechanisms of action across studies?
- Methodological Answer :
- Principal Contradiction Analysis : Identify the dominant conflicting claim (e.g., "this compound activates vs. inhibits Pathway A") and assess supporting evidence quality (e.g., assay specificity, sample size) .
- Comparative Replication : Replicate key experiments under standardized conditions (e.g., cell line, assay protocol) to isolate variables .
- Cross-Validation : Use orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) to confirm target engagement .
Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?
- Methodological Answer :
- Data Harmonization : Normalize transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets using tools like ComBat .
- Network Analysis : Build interaction networks (e.g., STRING DB) to identify hub targets and off-pathway effects .
- Functional Enrichment : Use DAVID or Enrichr to link dysregulated genes to pathways (e.g., apoptosis, oxidative stress) .
Q. What frameworks are effective for validating this compound’s in vitro findings in in vivo models?
- Methodological Answer :
- Pharmacokinetic Bridging : Measure bioavailability (e.g., plasma AUC) and tissue distribution (LC-MS/MS) to align dosing regimens .
- Endpoint Alignment : Map in vitro targets (e.g., IC₅₀) to in vivo biomarkers (e.g., tumor volume reduction) .
- Species-Specific Considerations : Account for metabolic differences (e.g., murine vs. human CYP450 activity) .
Data Analysis & Interpretation
Q. How should researchers address variability in this compound’s efficacy data across cell lines?
- Methodological Answer :
- Source Authentication : Verify cell line identity via STR profiling and exclude contaminated cultures .
- Contextual Analysis : Stratify data by genetic background (e.g., TP53 status) and microenvironment (e.g., hypoxia) .
- Meta-Analysis : Aggregate data from public repositories (e.g., CCLE) to identify consensus responses .
Q. What methods improve reliability when studying this compound in scarce-data contexts?
- Methodological Answer :
- Iterative Hypothesis Testing : Use Bayesian statistics to update priors as new data emerges (e.g., WinBUGS for posterior probability) .
- Analogous Compound Analysis : Compare with structurally similar molecules (e.g., benzimidazole derivatives) to infer mechanisms .
- Preprint Collaboration : Share preliminary data on platforms like bioRxiv to solicit peer feedback .
Ethics & Reporting
Q. What criteria ensure rigorous reporting of this compound’s preclinical safety data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
